4'-Nitrobenzo-12-crown-4

Description

BenchChem offers high-quality 4'-Nitrobenzo-12-crown-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Nitrobenzo-12-crown-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQRTEFANVWPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Conformation of 4'-Nitrobenzo-12-crown-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Nitrobenzo-12-crown-4, a functionalized crown ether of significant interest in supramolecular chemistry and ion-selective applications. We will delve into its chemical architecture, explore its conformational dynamics, and discuss the influence of the nitro substituent on its molecular behavior and complexation properties. This document is intended to serve as a valuable resource for researchers engaged in the design of ionophores, sensors, and novel drug delivery systems.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, cyclic polyethers first discovered by Charles Pedersen, are renowned for their ability to selectively bind cations within their central cavity. This selective complexation is governed by a combination of factors, including the relative sizes of the cation and the crown ether's cavity, the nature of the heteroatoms in the ring, and the overall conformational arrangement of the macrocycle.

The introduction of functional groups onto the crown ether framework, particularly on a benzo substituent, dramatically expands their utility. These functional groups can modulate the electronic properties of the macrocycle, influence its conformational preferences, and provide a handle for further chemical modification or immobilization. The 4'-nitro group in 4'-Nitrobenzo-12-crown-4 is a potent electron-withdrawing group, which significantly impacts the molecule's complexing ability and offers potential for further chemical transformations.

Chemical Structure of 4'-Nitrobenzo-12-crown-4

4'-Nitrobenzo-12-crown-4 is an aromatic crown ether with the chemical formula C₁₂H₁₅NO₆. Its structure consists of a 12-membered crown ether ring (1,4,7,10-tetraoxacyclododecane) fused to a benzene ring, with a nitro group (NO₂) substituted at the 4'-position of the benzene ring.

The 12-crown-4 macrocycle is the smallest of the common crown ethers and is known to have a high affinity for the lithium cation (Li⁺) due to the complementary size of the cation and the crown ether cavity. The fusion of the benzo group introduces a degree of rigidity to the otherwise flexible crown ether ring.

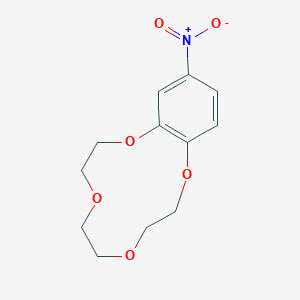

Below is a diagram illustrating the chemical structure of 4'-Nitrobenzo-12-crown-4.

Caption: Chemical Structure of 4'-Nitrobenzo-12-crown-4.

Conformational Analysis

The conformation of a crown ether is a critical determinant of its ion-binding selectivity and efficiency. The polyether ring is flexible and can adopt various conformations in solution, with the relative energies of these conformers being influenced by a variety of factors including solvent polarity, temperature, and the presence of a guest cation.

For 12-crown-4 and its derivatives, the relatively small ring size limits the number of accessible conformations compared to larger crown ethers. The fusion of the rigid benzo group further constrains the conformational flexibility of the macrocycle. The primary modes of conformational change involve rotations around the C-O and C-C bonds of the ethyleneoxy units.

The conformation of the uncomplexed 4'-Nitrobenzo-12-crown-4 in solution is expected to be a dynamic equilibrium of several low-energy conformers. The presence of the electron-withdrawing nitro group can influence the electron density on the adjacent ether oxygen atoms, which may in turn affect the dihedral angles and the overall shape of the macrocyclic ring.

Upon complexation with a cation, such as Li⁺, the crown ether is expected to adopt a more organized conformation to maximize the coordination of the ether oxygen atoms with the cation. This "template effect" results in a specific, more rigid conformation of the crown ether within the complex.

Impact of the Nitro Group on Conformation

The electron-withdrawing nature of the nitro group reduces the electron density on the aromatic ring and, through resonance and inductive effects, on the ether oxygen atoms attached to the benzene ring. This can lead to a slight lengthening of the C-O bonds and potentially alter the torsional barriers within the macrocycle, thereby shifting the equilibrium between different conformers. While specific experimental data on the conformational isomers of 4'-Nitrobenzo-12-crown-4 is limited, computational studies on similar substituted 12-crown-4 derivatives suggest that the substituent can have a measurable impact on the preferred conformation and the energy landscape of the molecule.

Ion-Binding Properties and the Role of the Nitro Substituent

The primary application of 4'-Nitrobenzo-12-crown-4 is in the selective binding of cations, particularly Li⁺.[1] The presence of the nitro group has a significant, albeit complex, effect on the ion-binding properties of the crown ether.

Electronic Effects on Cation Binding

The electron-withdrawing nitro group decreases the basicity of the ether oxygen atoms, particularly the two attached to the catechol unit. This reduction in electron-donating ability generally leads to a decrease in the stability of the resulting cation complex compared to the unsubstituted benzo-12-crown-4. A DFT study on the selectivity of 12-crown-4 derivatives for alkali metal ions indicated that electron-withdrawing substituents lower the binding energy.[2]

Selectivity

Despite the potential for reduced binding strength, the presence of the nitro group can enhance the selectivity for certain cations. The altered electronic and conformational properties of the macrocycle can lead to a more specific fit for a particular cation. For 4'-Nitrobenzo-12-crown-4, it has been noted for its use in the selective adsorption of lithium ions.[1]

The table below summarizes the calculated interaction energies for complexes of substituted benzo-12-crown-4 with alkali metal ions from a DFT study, illustrating the effect of an electron-withdrawing group (NO₂) compared to an electron-donating group (CH₃).

| Cation | Substituent | Interaction Energy (kcal/mol) |

| Li⁺ | -CH₃ | -42.5 |

| Na⁺ | -CH₃ | -32.1 |

| K⁺ | -CH₃ | -23.7 |

| Li⁺ | -NO₂ | -38.9 |

| Na⁺ | -NO₂ | -29.8 |

| K⁺ | -NO₂ | -21.5 |

Data adapted from a DFT study on substituted 12-crown-4 derivatives.[2]

As the data indicates, the presence of the electron-donating methyl group leads to stronger interactions (more negative interaction energy) compared to the electron-withdrawing nitro group for all the alkali metal ions tested. However, the selectivity trend (Li⁺ > Na⁺ > K⁺) is maintained.

Experimental Protocols

Synthesis of 4'-Nitrobenzo-12-crown-4

The synthesis of 4'-Nitrobenzo-12-crown-4 is typically achieved through the electrophilic nitration of benzo-12-crown-4. The following is a representative experimental protocol adapted from general nitration procedures for aromatic compounds.[3][4]

Materials:

-

Benzo-12-crown-4

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Methanol (for recrystallization)

Procedure:

-

In a clean, dry round-bottom flask, dissolve a known quantity of benzo-12-crown-4 in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath with constant stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of benzo-12-crown-4 in sulfuric acid. Maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude 4'-Nitrobenzo-12-crown-4 should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the final product.

-

Characterize the purified 4'-Nitrobenzo-12-crown-4 using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of 4'-Nitrobenzo-12-crown-4.

Conclusion

4'-Nitrobenzo-12-crown-4 represents a key functionalized macrocycle with tailored electronic and complexation properties. The presence of the nitro group, while reducing the overall binding strength for cations, can enhance selectivity and provides a versatile functional handle for further chemical modifications. Understanding the interplay between the chemical structure, conformational dynamics, and ion-binding behavior of this molecule is crucial for its application in the development of advanced materials for ion separation, sensing, and other areas of supramolecular chemistry. Further experimental and computational studies are warranted to fully elucidate the complex conformational landscape of this important crown ether and its cation complexes.

References

-

GM Chemical. 4'-Nitrobenzo-12-crown-4 [78554-67-3] 98.0%min. Available from: [Link]

-

GM Chemical. 4'-Carboxybenzo-12-crown-4 CAS 170031-43-3. Available from: [Link]

-

MilliporeSigma. 4-Nitrobenzo-12-crown-4. Available from: [Link]

- Sarotti, A. M. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis of Complex Molecules in Solution. Org. Lett.2022, 24 (42), 7848–7853.

- Hadisaputra, S., et al. DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. In Proceedings of the 2nd International Conference on Science and Technology for Sustainable Development (ICSTSD 2021)

- Wiberg, K. B. Conformational analysis of 12-crown-4. J. Org. Chem.1997, 62 (18), 6165–6169.

-

Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

- Duddeck, H., et al. NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. Z.

- Reynolds, M. Conformational Analysis of Some Model Crown Ethers and Analogues via 1H and 13C NMR Spectroscopy and X-Ray Crystallography. Carleton University, 1995.

- Iacob, A., et al. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules2022, 27 (24), 8783.

- Trapp, O., et al. Structures and conformation of a benzo-12-crown-4 containing dipeptide. Biopolymers2015, 104 (3), 148–155.

-

Wikipedia. 12-Crown-4. Available from: [Link]

- Simonov, Y. A., et al. Twelve-membered crown ethers: Crystal structures of benzo-12-crown-4 and naphtho-12-crown-4. J. Incl. Phenom. Mol. Recognit. Chem.1994, 18 (3-4), 269–280.

-

WebAssign. Experiment 5 - Nitration of Methyl Benzoate. Available from: [Link]

-

Truman State University. Experiment 15 — Nitration of Methyl Benzoate. Available from: [Link]

-

Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available from: [Link]

-

University of Massachusetts Boston. Macroscale Nitration of Methyl Benzoate. Available from: [Link]

- Kuboyama, K., et al. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes. Chemosensors2023, 11 (2), 118.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

- Yahmin, Y., et al. AB INITIO INVESTIGATION OF 12-CROWN-4 AND BENZO-12-CROWN-4 COMPLEXES WITH Li+, Na+, K+, Zn2+, Cd2+, AND Hg2+. Indones. J. Chem.2010, 10 (1), 106–109.

- Kniess, T., et al. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank2017, 2017 (4), M949.

- Sondag, T., et al. Readily Accessible Strained Difunctionalized trans-Cyclooctenes with Fast Click and Release Capabilities. Chem. Eur. J.2023, 29 (55), e202301548.

Sources

Quantum and Empirical Causality in 4'-Nitrobenzo-12-Crown-4 Cation Binding

An Advanced Technical Whitepaper for Application Scientists and Molecular Architects

Executive Context & Mechanistic Framework

The functionalization of macrocyclic polyethers represents a critical pathway in the design of highly specific ionophores for phase-transfer catalysis, ion-selective electrodes, and targeted drug delivery systems. Among these, 4'-Nitrobenzo-12-crown-4 (4'-NB12C4) acts as an archetypal model for evaluating how strong electronic perturbations influence the stereoelectronic dynamics of host-guest complexation.

As Application Scientists, we cannot simply rely on generalized "size-match" principles. We must understand the underlying quantum mechanical causality. The unsubstituted 12-crown-4 cavity (1.20–1.50 Å) naturally prefers the lithium cation (Li⁺, ~1.52 Å diameter). However, appending a strongly electron-withdrawing nitro (-NO₂) group structurally reprograms the binding landscape. This guide synthesizes theoretical modeling via Density Functional Theory (DFT) with rigorous empirical validation to establish a definitive structure-affinity relationship for 4'-NB12C4.

Theoretical Grounding: The Quantum Mechanics of Selectivity

To theoretically map the binding affinity and selectivity of 4'-NB12C4, we deploy Density Functional Theory. Studies utilizing the have proven highly effective for these organometallic complexes.

The Causality of Computational Parameters

Why select B3LYP/6-311G(d,p)?

-

The Functional: B3LYP provides an excellent balance of computational efficiency and accurate mapping of electron correlation, particularly critical for non-covalent ion-dipole interactions.

-

The Basis Set: The addition of polarization functions (d,p) is non-negotiable here. Alkali metals interact primarily via coordinate covalent bonding with the lone pairs of the crown ether oxygens. The (d,p) functions allow the atomic orbitals to distort asymmetrically, accurately modeling the electron-sharing overlap between the oxygen lone pairs and the vacant s-orbitals of the cation.

Electronic Perturbation by the Nitro Group

The mechanism governing cation interaction in 4'-NB12C4 is dictated by the inductive (-I) and resonance (-R) effects of the -NO₂ substituent. This group heavily withdraws electron density from the conjugated aromatic ring, which subsequently pulls electron density away from the adjacent ethereal oxygens.

The Result: The absolute interaction energy (ΔE) for all cations decreases relative to the unsubstituted benzo-12-crown-4. However, the selectivity for Li⁺ over Na⁺ and K⁺ is functionally amplified. Because the ether oxygens are less nucleophilic, the complex lacks the sufficient enthalpic driving force necessary to overcome the severe conformational strain required to "perch" larger, mismatched cations (Na⁺, K⁺) atop the macrocycle. further substantiate that while larger cations might bind in generalized solvation shells, they are excluded from the functionalized microcavity.

Theoretical Binding Data Summary

The table below summarizes the theoretical causality bridging ionic architecture and computationally derived binding affinities.

| Target Cation | Ionic Diameter (Å) | 12-Crown-4 Cavity Size (Å) | Stereochemical Fit Status | Impact of 4'-NO₂ EWG on Binding Energy | Selectivity Rank |

| Li⁺ | 1.52 | 1.20 – 1.50 | Optimal (Nested) | Moderately Decreased | 1 (Primary) |

| Na⁺ | 2.04 | 1.20 – 1.50 | Mismatched (Perched) | Severely Decreased | 2 (Secondary) |

| K⁺ | 2.76 | 1.20 – 1.50 | Excluded | Negligible Interaction | 3 (Excluded) |

Empirical Validation: Self-Validating Experimental Workflows

Theoretical data must be challenged and validated empirically. The following workflows detail the synthesis of 4'-NB12C4 and the subsequent optical validation of its binding properties. To ensure rigorous scientific integrity, these protocols are designed as closed-loop, self-validating systems featuring mandatory quality control (QC) checkpoints.

Protocol A: Regioselective Synthesis of 4'-Nitrobenzo-12-Crown-4

This protocol outlines the.

-

Dissolution: Dissolve 10.0 mmol of benzo-12-crown-4 in 15 mL of anhydrous glacial acetic acid.

-

Causality: Acetic acid acts as both a solvent and a moderator, reducing the oxidative severity of the incoming nitric acid to protect the aliphatic ether linkages.

-

-

Thermal Regulation: Submerge the reaction flask in a dynamic ice bath to establish a steady-state temperature of 0–5 °C.

-

Causality: Electrophilic aromatic nitration is violently exothermic. Elevated temperatures lead to poly-nitration and ether ring cleavage.

-

-

Electrophile Addition: Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄ (1:1 v/v). Add this mixture dropwise over 30 minutes.

-

Quenching & Extraction: Pour the mixture onto crushed ice, neutralize with saturated NaHCO₃, and extract with dichloromethane (CH₂Cl₂). Dry the organic layer over anhydrous MgSO₄.

-

Self-Validation QC Checkpoint: Before proceeding, analyze the crude product via Thin-Layer Chromatography (TLC) using a 95:5 CH₂Cl₂:MeOH mobile phase. Validation criteria: Complete disappearance of the starting material spot and the presence of a singular distinct yellow spot (the nitro chromophore). If multiple spots are observed, di-nitration occurred, and the batch must be subjected to column chromatography prior to use.

Protocol B: Thermodynamic Validation via UV-Vis Titration

To derive the empirical binding constant (K_a), we exploit the solvatochromic shift of the 4'-nitro chromophore upon metal coordination.

-

Preparation: Prepare a highly dilute (1.0 × 10⁻⁵ M) solution of pure 4'-NB12C4 in anhydrous acetonitrile.

-

Causality: Trace water will aggressively outcompete the crown ether for lithium coordination, artificially suppressing the calculated binding constant.

-

-

Titrant Addition: Prepare a 1.0 × 10⁻² M solution of anhydrous LiClO₄. Add the metal salt to the host solution in precise 0.1 equivalent aliquots.

-

Spectral Acquisition: Record the UV-Vis spectrum (200-500 nm) after exactly 2 minutes of equilibration per aliquot.

-

Self-Validation QC Checkpoint (The Isosbestic Point): Overlay all sequential absorption spectra. Validation criteria: A strict, perfectly sharp isosbestic point must be present. If the intersection of the spectra drifts horizontally or vertically, it indicates uncontrolled side reactions, solvent evaporation, or the formation of multimolecular complexes (e.g., 2:1 sandwiches), completely invalidating the use of the Benesi-Hildebrand derivation. If the isosbestic point holds, apply the Benesi-Hildebrand equation to calculate K_a.

Systems Architecture: Model vs. Empirical Integration

The flowchart below visualizes the systemic integration of quantum mechanical modeling with our self-validating empirical pipeline to establish a verified Structure-Affinity Relationship (SAR).

Fig 1. Self-validating workflow linking DFT interaction energies with empirical binding constants.

References

-

DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Atlantis Press. Available at:[Link]

-

Conformation of Alkali Metal Ion–Benzo-12-Crown-4 Complexes Investigated by UV Photodissociation and UV–UV Hole-Burning Spectroscopy. The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

-

Ab Initio Investigation of 12-Crown-4 and Benzo-12-Crown-4 Complexes. ResearchGate. Available at: [Link]

The Nitro-Substituted Crown Ether Paradigm: From Historical Discovery to Advanced Biosensing

Abstract: As we advance through 2026, the demand for highly selective, bio-compatible ion sensors and targeted drug delivery systems has never been more critical. Crown ethers, characterized by their unique hydrophobic exteriors and hydrophilic, ion-binding cavities, remain central to supramolecular chemistry. This technical guide provides an in-depth analysis of nitro-substituted crown ethers—the foundational intermediaries that bridge inert macrocycles with active pharmacological applications. As a Senior Application Scientist, I designed this whitepaper to move beyond theoretical overviews, providing researchers with mechanistically grounded synthesis protocols, explicit causality behind reagent selection, and actionable insights into integrating these molecules into modern biosensor platforms.

Historical Pedigree: From Pedersen’s Benchmark to Functionalized Macrocycles

The inception of host-guest chemistry began with Charles J. Pedersen’s discovery of[1][2][3]. Pedersen observed that these cyclic polyethers could selectively sequester alkali and alkaline earth metal cations based on cavity diameter. However, for therapeutic and analytical utility, the native macrocycle needed chemical handles.

Pedersen initially documented that the benzo-rings of these macrocycles are susceptible to standard electrophilic aromatic substitutions—including [2]. Functionalizing these cyclic structures via nitration provided the crucial first step toward conjugating crown ethers to solid supports, polymers, and biomolecules. By converting the resulting nitro group into a primary amine, chemists created a versatile linkage for developing fluorescent markers, azo dyes, and sophisticated ion-selective electrodes (ISEs)[4].

Mechanistic Chemistry: The Electrophilic Aromatic Substitution of Benzo-Crown Ethers

The nitration of benzo-crown ethers is dictated by the electronic activation provided by the ether linkages. The two oxygen atoms fused to the benzene ring act as strong, electron-donating ortho/para directors. Because the ortho positions relative to the oxygens (the 1,2-positions) are structurally occupied, electrophilic attack by the nitronium ion (

Causality in Experimental Choices

To successfully yield 4'-nitrobenzo-18-crown-6, the reaction environment must carefully balance the generation of

Synthesis workflow of functionalized nitro- and amino-crown ethers from inert precursors.

Synthesis Methodologies & Self-Validating Protocols

Below are field-proven workflows for the functionalization of benzo-18-crown-6. Each protocol is designed as a self-validating system, meaning analytical checks are embedded into the workflow to guarantee integrity before progressing to the next step.

Protocol 1: Synthesis of 4'-Nitrobenzo-18-Crown-6

Reference Standard: Modified from NIScPR Azo-dye frameworks.

-

Dissolution: In a fume hood, dissolve 2.0 mmol of starting benzo-18-crown-6 in a 1:1 mixture of chloroform (10 mL) and glacial acetic acid (10 mL).

-

Causality: The biphasic/polar mixture stabilizes the crown ether while the acetic acid acts as a mild proton source, preventing the ether cleavage typical in harsh mineral acids.

-

-

Electrophilic Addition: Over a 30-minute period, slowly add 1.7 mL of 70% nitric acid (

) dropwise via an addition funnel.-

Causality: Strict temperature control (RT) during the exothermic addition prevents over-nitration (yielding highly unstable poly-nitro species)[5].

-

-

Maturation: Stir continuously for 24 hours at room temperature.

-

Quenching & Extraction: Neutralize the mixture slowly with aqueous

until pH reaches ~7.5. Extract the aqueous layer with -

Self-Validation Step: Perform Thin-Layer Chromatography (TLC). A successful reaction presents a distinct new spot with lower

than the starting material. Obtain a -

Isolation: Evaporate the solvent. Purify the resulting yellow solid by recrystallization from cold ethanol. (Expected Yield: ~75%; melting point: 70-72°C).

Quantitative Analysis of Nitration Dynamics

The table below compares prevalent nitration strategies, allowing researchers to optimize for yield versus stereoselectivity.

| Reagent System | Solvent Environment | Temperature | Duration | Target Intermediate | Selectivity & Yield |

| 25 °C (RT) | 24 h | 4'-Nitrobenzo-18-crown-6 | Mono-substituted (4') / ~75% | ||

| Dichloromethane ( | 40 °C | 48 h | Dinitrobenzo-18-crown-6 | High degradation risk / Variable[5] | |

| Acetic Anhydride | 50 °C | 5 h | trans-di(nitrobenzo)-18-crown-6 | Trans-isomer favored / 62.9%[6] |

Protocol 2: Chemoselective Reduction to 4'-Aminobenzo-18-Crown-6

Because the nitro group itself is rarely the final functional moiety in targeted drug delivery, it must be reduced to an amine to facilitate covalent linking.

-

Reagent Setup: Suspend 0.5 mmol of purified 4'-nitrobenzo-18-crown-6 in 5 mL of ethyl alcohol.

-

Catalyst Addition: Add 0.100 g of

followed by 1-2 pieces of freshly cut iron (Fe) turnings.-

Causality: The Béchamp reduction (

source) is chosen specifically because it is highly chemoselective. While aggressive hydride donors (like

-

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours.

-

Self-Validation Step: Monitor the disappearance of the yellow color (characteristic of the nitro compound). The reaction is complete when TLC shows a highly polar spot reactive to ninhydrin stain.

-

Isolation: Filter the hot mixture through Celite to remove iron salts. Evaporate the ethanol to yield a brown solid. (Expected Yield: ~65%; melting point: ~54°C).

Translation to Drug Development & Biosensors

Once reduced to an amine, the functionalized crown ether serves as a molecular anchor. In modern pharmacology and analytical chemistry, these structures are heavily utilized to monitor live-cell ionic fluxes and develop highly specific [4][7][8].

Fluorescent Probes and Nanodiamond Conjugates

The primary bio-analytical application of these modified crown ethers is in continuous cellular monitoring. The primary amine of the 4'-aminobenzo derivative can be conjugated via an amide bond to a fluorophore (e.g., BODIPY, cyanine dyes, or NBD)[8] or grafted onto bio-compatible [7].

When an alkali metal ion (such as

Host-guest signal transduction mechanism for crown ether-based fluorescent biosensors.

Conclusion

Nitro-substituted crown ethers represent a critical architectural inflection point in supramolecular chemistry. Without the highly specific, regioselective nitration pathways discovered post-1967, our ability to securely attach these vital macrocycles to modern therapeutics and diagnostic arrays would be severely bottlenecked. By strictly controlling the electrophilic substitution environment and employing highly chemoselective reduction protocols, today's medicinal chemists can reliably synthesize the high-purity functional scaffolds necessary to fuel the next generation of ion-tracking bio-diagnostics.

References

-

The Discovery of Crown Ethers. Pedersen, C. J. Nobel Lecture, NobelPrize.org (1987). Available at:[Link]

-

Synthesis, X-ray diffraction and optical spectral study of benzo-18-crown-6 containing monoazo dyes. National Institute of Science Communication and Policy Research (NIScPR). Available at:[Link]

-

Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI Molecules (2022). Available at:[Link]

-

Recent progress in the design and applications of fluorescence probes containing crown ethers. Li, J. et al. Chemical Society Reviews (2017). Available at:[Link]

-

Ion sensors with crown ether-functionalized nanodiamonds. National Institutes of Health (PMC). Available at:[Link]

-

Synthesis and characterization of trans-di(nitrobenzo)- and di(aminobenzo)-18-crown-6 derivatives. Synthetic Communications, Taylor & Francis (2018). Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nobelprize.org [nobelprize.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

physicochemical properties of 4'-Nitrobenzo-12-crown-4

An In-depth Technical Guide to the Physicochemical Properties of 4'-Nitrobenzo-12-crown-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a specialized macrocyclic polyether. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic signature, and its defining characteristic: selective cation complexation. We will explore the underlying principles that govern its functionality, supported by detailed experimental protocols for its characterization. The narrative emphasizes the causality behind its properties, grounding theoretical concepts in practical, verifiable methodologies.

Introduction: The Significance of Functionalized Crown Ethers

Since their discovery by Charles J. Pedersen, crown ethers have become foundational tools in the field of supramolecular chemistry, the study of systems involving molecular assemblies.[1] Their ability to selectively bind cations within their central cavity, a classic example of "host-guest" chemistry, has led to applications ranging from phase-transfer catalysis to the development of ion-selective sensors.[1]

4'-Nitrobenzo-12-crown-4 is a significant derivative of the parent 12-crown-4 macrocycle. Its structure incorporates a rigid benzo group, which planarizes a portion of the ether ring, and a strongly electron-withdrawing nitro (-NO2) group. This functionalization is not merely decorative; it critically modulates the electronic properties of the oxygen donor atoms, thereby fine-tuning the crown's binding affinity and selectivity. This guide will elucidate these properties, with a particular focus on its well-established application in the selective recognition of lithium ions (Li⁺).[2]

Molecular Structure and Synthesis

The unique properties of 4'-Nitrobenzo-12-crown-4 are a direct consequence of its molecular architecture. The structure consists of a 12-membered ring with four oxygen atoms (the "crown") fused to a nitrobenzene ring.

Caption: Chemical structure of 4'-Nitrobenzo-12-crown-4.

Key structural features include:

-

Cavity Size: The 12-crown-4 ring has an estimated cavity diameter of 1.2-1.5 Å, which is sterically favorable for complexing with the lithium cation (ionic diameter ~1.52 Å).[3]

-

Benzo Group: This aromatic system imparts conformational rigidity to the macrocycle, which can reduce the entropic penalty upon complexation, a favorable thermodynamic factor.[1]

-

Nitro Group: As a potent electron-withdrawing group, the -NO₂ substituent decreases the electron density on the catechol oxygen atoms (the two oxygens attached to the benzene ring). This reduces their basicity and, consequently, their affinity for cations. This electronic modulation is a key determinant of the molecule's selectivity profile compared to its unsubstituted counterpart, benzo-12-crown-4.[4]

A plausible synthetic route involves the direct nitration of benzo-12-crown-4 using standard nitrating agents (e.g., a mixture of nitric and sulfuric acid). This approach is analogous to the nitration of other benzocrown ethers like dibenzo-18-crown-6.[5]

Core Physicochemical Properties

The fundamental physical properties of 4'-Nitrobenzo-12-crown-4 are summarized below. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 78554-67-3 | [6] |

| Molecular Formula | C₁₂H₁₅NO₆ | [6] |

| Molecular Weight | 269.25 g/mol | [6] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 108-109 °C | [2][6] |

| Boiling Point | 417.2 ± 45.0 °C at 760 mmHg | [6] |

| Purity | Typically ≥97% | [2] |

| Storage | Store at 2-8 °C, sealed in a dry, well-ventilated area. |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and offering insights into its electronic structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations from its constituent functional groups. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[7]

-

~3000-2850 cm⁻¹: Aliphatic C-H stretching from the ethylene glycol units.[7]

-

~1600 & ~1500 cm⁻¹: Aromatic C=C in-ring stretching.[7]

-

~1530-1500 cm⁻¹ & ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp bands.[7]

-

~1250-1050 cm⁻¹: Strong C-O-C (ether) stretching vibrations, characteristic of the crown ether framework.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct regions. The aromatic protons would appear in the downfield region (~7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The aliphatic protons of the crown ether's ethyleneoxy chains would appear more upfield (~3.8-4.3 ppm) as complex multiplets.[9][10]

-

¹³C NMR: The carbon spectrum would similarly distinguish between the aromatic carbons (downfield) and the aliphatic carbons of the crown ether backbone (upfield).[11]

-

-

UV-Visible Spectroscopy: The nitroaromatic chromophore gives 4'-Nitrobenzo-12-crown-4 a distinct UV-Vis absorption profile, typically in the UV region. This electronic transition is sensitive to the molecular environment. Upon cation complexation, the coordination of a cation to the ether oxygens alters the electronic structure of the molecule, often leading to a shift in the absorption maximum (a chromogenic effect). This phenomenon is the basis for using UV-Vis titration to quantify binding events.[12][13]

Cation Complexation: The Core Functionality

The primary scientific interest in 4'-Nitrobenzo-12-crown-4 lies in its ability to act as a selective host for guest cations. This interaction is governed by a range of thermodynamic factors.[14]

Principles of Selectivity The stability of a crown ether-cation complex is a delicate balance of several forces:

-

Size-Fit Relationship: A strong complex forms when the ionic diameter of the cation is a good match for the cavity size of the crown ether. The ~1.2-1.5 Å cavity of a 12-crown-4 derivative is ideally suited for the Li⁺ ion.[3][15]

-

Cation-Dipole Interactions: The electrostatic attraction between the positively charged cation and the lone pairs of the electronegative oxygen atoms is the primary binding force.

-

Solvation Effects: For complexation to occur, both the crown ether and the cation must shed their solvation shells. The energetic cost of this desolvation plays a crucial role in the overall thermodynamics of binding.

-

Ligand Conformation: A rigid ligand like 4'-Nitrobenzo-12-crown-4 has a lower conformational entropy loss upon binding compared to a highly flexible one, which can be thermodynamically favorable.[1][14]

A Density Functional Theory (DFT) study on substituted benzo-12-crown-4 derivatives confirmed that the molecule exhibits high selectivity for Li⁺ over Na⁺ and K⁺.[4] The study also highlighted that electron-withdrawing groups like -NO₂ decrease the overall interaction energy compared to electron-donating groups, a direct result of the reduced basicity of the oxygen atoms.[4]

Caption: 1:1 Complexation of 4'-Nitrobenzo-12-crown-4 with a Lithium ion.

Experimental Protocols for Characterization

To harness the capabilities of 4'-Nitrobenzo-12-crown-4, it is essential to quantify its binding properties. The following protocols describe robust methods for determining the binding constant (Kₐ), a direct measure of binding affinity.

Protocol 1: Determination of Binding Constant (Kₐ) by UV-Vis Spectrophotometric Titration

Causality & Principle: This method leverages the change in the electronic absorption spectrum of the crown ether upon complexation.[13] As the Li⁺ ion binds within the cavity, it perturbs the electronic environment of the nitroaromatic chromophore, causing a measurable change in absorbance. By systematically increasing the cation concentration and monitoring this change, a binding isotherm can be constructed and fitted to a 1:1 binding model to extract Kₐ.[12][16]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 4'-Nitrobenzo-12-crown-4 (e.g., 1.0 mM) in a suitable UV-grade solvent (e.g., acetonitrile).

-

Prepare a concentrated stock solution of a lithium salt (e.g., 100 mM lithium perchlorate, LiClO₄) in the same solvent. Ensure the salt is thoroughly dried to avoid interference from water.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument to warm up for at least 30 minutes for baseline stability.

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Titration Procedure:

-

Place a known concentration of the crown ether solution (e.g., 0.05 mM) in the sample cuvette. The reference cuvette should contain the pure solvent.

-

Record the initial spectrum (zero equivalent of guest).

-

Make small, precise additions of the concentrated lithium salt stock solution directly into the sample cuvette (e.g., 2-10 µL aliquots).

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording a new spectrum.

-

Continue additions until no further significant changes in the spectrum are observed (saturation).

-

-

Data Analysis:

-

Identify a wavelength where the change in absorbance (ΔA) upon complexation is maximal.

-

Correct the absorbance data for dilution at each titration point.

-

Plot the corrected ΔA against the total concentration of the lithium guest.

-

Fit the resulting binding isotherm using non-linear regression analysis based on a 1:1 binding model. Software packages like BindFit can be used for this purpose.[17]

-

Caption: Experimental workflow for UV-Vis spectrophotometric titration.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Full Thermodynamic Profiling

Causality & Principle: ITC provides a more comprehensive thermodynamic picture by directly measuring the heat released (exothermic) or absorbed (endothermic) as the host-guest complex forms.[18] A single ITC experiment can determine the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing deep insight into the driving forces of complexation.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare solutions of the host (4'-Nitrobenzo-12-crown-4) and guest (e.g., LiClO₄) in the same buffer or solvent. A common choice is methanol.[15]

-

Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Clean the sample cell and injection syringe meticulously.

-

Equilibrate the instrument to the desired temperature (e.g., 25 °C).

-

-

Titration Procedure:

-

Load the crown ether solution into the sample cell.

-

Load the more concentrated lithium salt solution into the injection syringe.

-

Perform a series of small, timed injections (e.g., 10-20 injections of 2-5 µL each) of the guest into the host solution while stirring.

-

-

Data Analysis:

-

The instrument software records the heat change for each injection.

-

Integrate the area under each heat-burst peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kₐ, ΔH, and n.

-

Conclusion and Future Outlook

4'-Nitrobenzo-12-crown-4 stands as a well-defined molecular tool with distinct physicochemical properties tailored for selective cation binding. Its rigid, pre-organized structure and electronically tuned cavity make it a highly effective and selective ligand for the lithium ion. The spectroscopic and thermodynamic characteristics detailed in this guide provide the necessary foundation for its application in advanced research, from the design of novel ion-selective electrodes and sensors to its use in specialized separation and extraction processes. Future research may focus on immobilizing this crown ether onto solid supports for chromatographic applications or incorporating it into more complex supramolecular architectures for the development of responsive materials and molecular machines.

References

A curated list of authoritative sources cited in this guide.

-

A Practical Guide for the Determination of Binding Constants . ResearchGate. [Link]

-

4′-Nitrobenzo-12-crown-4 [78554-67-3] 98.0%min . GM Chemical. [Link]

-

A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion . SID. [Link]

-

Molecular design of crown ethers. 12. Complexation thermodynamics of 12- to 16-crown-4: thermodynamic origin of high lithium sel . ACS Publications. [Link]

-

4'-Nitrobenzo-18-crown 6-Ether | C16H23NO8 | CID 602198 . PubChem. [Link]

-

¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);... . ResearchGate. [Link]

-

A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion . ResearchGate. [Link]

-

Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand . RSC Publishing. [Link]

-

NMR Spectroscopy . Organic Chemistry Data. [Link]

-

Twelve-membered crown ethers: Crystal structures of benzo-12-crown-4 and naphtho-12-crown-4 . ResearchGate. [Link]

-

AB INITIO INVESTIGATION OF 12-CROWN-4 AND BENZO-12-CROWN-4 COMPLEXES WITH Li+, Na+, K+, Zn2+, Cd2+, AND Hg2+ . ResearchGate. [Link]

-

(PDF) A Practical Guide for the Determination of Binding Constants . ResearchGate. [Link]

-

Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors . National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of 5,6-indolo-12-crown-4 ethers . ResearchGate. [Link]

-

DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions . Atlantis Press. [Link]

-

Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether . MDPI. [Link]

-

Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes . Beilstein Journals. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

IR spectra of all crown ethers in their liquid and powder form . ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gmchemic.com [gmchemic.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. mdpi.com [mdpi.com]

- 6. 4'-Nitrobenzo-12-crown-4 | 78554-67-3 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BENZO-12-CROWN-4(14174-08-4) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. Facile synthesis and anion binding studies of fluorescein/benzo-12-crown-4 ether based bis-dipyrromethane (DPM) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beilstein-journals.org [beilstein-journals.org]

mechanism of lithium ion complexation by 4'-Nitrobenzo-12-crown-4

Advanced Mechanism of Lithium Ion Complexation by 4'-Nitrobenzo-12-crown-4: A Technical Guide

Executive Summary

The selective extraction of lithium ions (Li⁺) from complex aqueous matrices—such as geothermal brines and battery recycling leachates—is a critical challenge in modern materials science. 4'-Nitrobenzo-12-crown-4 (4'-NB12C4)[CAS 78554-67-3] has emerged as a highly selective ionophore tailored for this purpose[1]. This technical guide elucidates the thermodynamic, kinetic, and structural mechanisms governing the complexation of Li⁺ by 4'-NB12C4. Designed for application scientists and chemical engineers, this document provides field-proven methodologies, validated protocols, and mechanistic insights to optimize lithium extraction and isotopic separation workflows.

Part 1: Mechanistic Grounding of 4'-NB12C4 Complexation

The remarkable selectivity of 4'-NB12C4 for lithium over other alkali metals (Na⁺, K⁺) and alkaline earth metals (Mg²⁺) relies on a delicate balance of cavity size matching, rigidified molecular geometry, and tuned electronic effects.

Size-Match Thermodynamics and Structural Rigidity

The fundamental driver of crown ether selectivity is the "size-match" principle. The 12-crown-4 macrocyclic ring possesses an internal cavity diameter of approximately 1.2 to 1.5 Å. This dimension perfectly accommodates the dehydrated lithium cation, which has an ionic diameter of roughly 1.52 Å (ionic radius ~0.76 Å)[2]. When a benzo group is fused to the 12-crown-4 backbone, it introduces extreme structural rigidity. Unlike aliphatic 12-crown-4, which must undergo significant conformational reorganization to wrap around the ion (incurring a high entropic penalty), the benzo-fused derivative is pre-organized. This pre-organization lowers the activation energy required for complexation and stabilizes the final thermodynamic state.

The Electronic Influence of the Nitro Group

The addition of the strongly electron-withdrawing nitro (-NO₂) group at the 4'-position of the benzene ring profoundly alters the complexation thermodynamics.

-

Basicity Attenuation: The nitro group withdraws electron density from the conjugated aromatic ring, which in turn reduces the electron density (and thus the Lewis basicity) of the two oxygen atoms directly attached to the benzo ring.

-

Enhanced Selectivity: While this overall reduction in basicity lowers the absolute formation constant (

) compared to unsubstituted benzo-12-crown-4, it acts as a highly effective "selectivity filter." Only a cation with extremely high charge density—such as Li⁺—provides sufficient electrostatic stabilization to overcome this weakened ether binding. Larger, less charge-dense ions like Na⁺ fail to form stable complexes under these conditions.

Stoichiometry: 1:1 versus Sandwich Complexes

While the standard model assumes a 1:1 complex [Li(4'-NB12C4)]⁺, the lithium ion is slightly larger than the optimal planar conformation of the rigidified cavity. Consequently, the Li⁺ ion protrudes slightly from the macrocyclic plane. In environments with an excess of ligand or in specific non-polar solvents, a second 4'-NB12C4 molecule will coordinate to the exposed face of the lithium ion, forming a highly stable 1:2 "sandwich" complex [Li(4'-NB12C4)₂]⁺[3]. This sandwich formation is extensively utilized to isolate lithium traces in supercritical CO₂ and polymeric resin systems[3].

Caption: Stepwise mechanistic workflow from unbound Li⁺ to the highly stable 1:2 sandwich complex.

Part 2: Applications in Isotope Separation and Phase Transfer

Beyond bulk extraction, 4'-NB12C4 is highly prized in nuclear and materials science for separating lithium isotopes (⁶Li vs. ⁷Li). In biphasic systems (e.g., anolyte aqueous solution / organic liquid membrane), 4'-NB12C4 facilitates electromigration[4].

Because ⁶Li is lighter, it possesses a slightly higher vibrational zero-point energy and a marginally smaller effective hydrated radius compared to ⁷Li. When driven by an electric field across a phase boundary, 4'-NB12C4 preferentially chelates ⁶Li, transporting it into the organic phase. This synergistic effect of electric field, diffusion, and chelation achieves separation factors (

Table 1: Physicochemical & Complexation Data Summary

| Parameter | Value | Mechanistic Impact / Causality |

| Li⁺ Ionic Radius | ~0.76 Å | Ideal spatial fit for the tetradentate oxygen arrangement. |

| 12C4 Cavity Size | 1.2 – 1.5 Å | Sterically excludes Na⁺ (1.02 Å) and K⁺ (1.38 Å). |

| Isotope Separation Factor ( | Up to 1.05 | Enables enrichment of ⁶Li via electromigration in biphasic continuous flow[4]. |

| Counter-ion Dependency | High | Requires a bulky, lipophilic anion (e.g., Picrate) to ensure charge neutrality during phase transfer[5]. |

Part 3: Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the synthesis of the ionophore and its application in thermodynamic biphasic extraction.

Protocol A: Synthesis of 4'-Nitrobenzo-12-crown-4

Causality Focus: Nitration must be performed under strictly controlled thermal conditions using glacial acetic acid. The acidic medium prevents the acidic cleavage of the polyether linkages, while cooling prevents oxidative ring-opening side reactions[2].

-

Dissolution: Dissolve 10.0 g of high-purity benzo-12-crown-4 in 50 mL of glacial acetic acid within a multi-neck round-bottom flask.

-

Temperature Control: Submerge the flask in a controlled ice/brine bath. Allow the internal temperature to reach 0–5 °C.

-

Nitration Agent Preparation: In a separate addition funnel, prepare a mixture of 15 mL concentrated nitric acid (HNO₃, 68%) and 15 mL glacial acetic acid.

-

Controlled Addition: Add the nitrating mixture dropwise over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Remove the ice bath and stir at room temperature for 3 hours. Validate reaction completion via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

-

Quenching & Workup: Pour the mixture over 200 g of crushed ice to precipitate the crude product. Filter under a vacuum and wash with deionized water until the filtrate exhibits a neutral pH.

-

Purification: Recrystallize from hot ethanol to yield pure 4'-Nitrobenzo-12-crown-4 (Light yellow solid, >98.0% HPLC purity)[1].

Protocol B: Biphasic Liquid-Liquid Extraction (Thermodynamic Assay)

Causality Focus: Lithium extraction from water to an organic solvent requires charge neutrality. Using picric acid provides the bulky, deeply colored picrate anion, which pairs with the [Li(4'-NB12C4)]⁺ complex, pulling it into the organic phase while simultaneously providing a UV-Vis measurable chromophore[5].

-

Aqueous Phase Preparation: Prepare a 10 mM solution of Lithium Hydroxide (LiOH) and 1 mM Picric Acid in heavily buffered deionized water (pH 9.0).

-

Organic Phase Preparation: Prepare a 10 mM solution of 4'-Nitrobenzo-12-crown-4 in pure Dichloromethane (DCM).

-

Extraction: Combine 10 mL of the aqueous phase and 10 mL of the organic phase in a sealed separatory funnel.

-

Equilibration: Agitate the mixture via a mechanical shaker for 200 minutes at 25.0 ± 0.1 °C to ensure complete thermodynamic equilibration[3].

-

Phase Separation: Allow the phases to settle for 30 minutes.

-

Quantification (Self-Validation): Extract the DCM layer. Measure the absorbance of the partitioned picrate complex using a UV-Vis spectrophotometer at

380 nm. Compare against a standard calibration curve to determine the extraction efficiency (%E) and calculate the equilibrium formation constant (

Caption: Biphasic liquid-liquid extraction workflow showing ion-pair partitioning into the organic phase.

References

-

[3] Mondal, R. et al. Benzo-12-crown-4-ether-mediated lithium transport in supercritical CO2: A preliminary study for recycling lithium-ion battery cathode materials. ResearchGate. Available at: [Link]

-

[4] Electromigration Separation of Lithium Isotopes with the Benzo-12-Crown-4-Ether (B12C4) System. MDPI. Available at: [Link]

-

[5] 4'-Hydroxymethylbenzo-15-crown-5 CAS 65558-67-0. GM Chemix (References extraction principles). Available at:[Link]

Sources

- 1. gmchemic.com [gmchemic.com]

- 2. 4-Aminobenzo-12-crown-4 | 78554-68-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Electromigration Separation of Lithium Isotopes with the Benzo-12-Crown-4-Ether (B12C4) System [mdpi.com]

- 5. 4'-Hydroxymethylbenzo-15-crown-5 [65558-67-0] | China Manufacturer [gmchemix.com]

The Nitro Group's Attenuating Hand: An In-Depth Technical Guide to its Influence on Crown Ether Electron Density and Cation Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro (–NO₂) group onto a crown ether framework, particularly on an aromatic substituent, serves as a powerful tool for modulating the macrocycle's electronic properties and, consequently, its cation binding affinity and selectivity. As a potent electron-withdrawing group, the nitro moiety reduces the electron density of the crown ether's oxygen atoms, thereby attenuating their Lewis basicity. This guide provides a comprehensive exploration of this phenomenon, detailing the underlying electronic effects, synthesis methodologies, and analytical techniques for characterizing these modified macrocycles. We will delve into the causal relationships between the nitro group's presence and the altered complexation thermodynamics, offering field-proven insights for the rational design of crown ethers with tailored binding characteristics for applications in drug delivery, ion-selective sensors, and phase-transfer catalysis.

Introduction: The Tunable World of Crown Ethers

Crown ethers, cyclic polyethers first discovered by Charles Pedersen, are renowned for their remarkable ability to selectively bind cations.[1] This selectivity is primarily governed by the principle of size-matching between the cation's ionic radius and the crown ether's cavity diameter.[2][3] For instance, 18-crown-6 exhibits a high affinity for the potassium cation (K⁺), while the smaller 15-crown-5 preferentially complexes with the sodium cation (Na⁺).[2] The binding is a result of ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the macrocycle.[4]

However, the applications of crown ethers in diverse fields, including drug delivery and biomedical research, often necessitate a finer tuning of their binding properties beyond simple size complementarity.[5][6][7] This can be achieved by functionalizing the crown ether scaffold, a strategy that allows for the modulation of the macrocycle's electronic and steric characteristics.[8] The introduction of substituents onto an aromatic ring appended to the crown ether, such as in benzo- or dibenzo-crown ethers, offers a versatile approach to this end. This guide focuses on the profound impact of one of the most powerful electron-withdrawing groups: the nitro group (–NO₂).

The Electron-Withdrawing Nature of the Nitro Group

The nitro group exerts a strong electron-withdrawing effect through a combination of two mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached aromatic ring through the sigma (σ) bond framework.

-

Resonance Effect (–M or –R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms, as depicted in its resonance structures. This delocalization further reduces the electron density on the aromatic ring.

The cumulative result of these effects is a significant decrease in the electron density of the entire benzo-crown ether system, including the crucial oxygen atoms of the macrocyclic ring.

Impact on Crown Ether Electron Density and Cation Binding

The reduction in electron density on the oxygen atoms of the crown ether macrocycle directly impacts their ability to coordinate with cations. The oxygen atoms act as Lewis bases, donating their lone pair electrons to the cationic guest (a Lewis acid). By withdrawing electron density, the nitro group diminishes the Lewis basicity of these oxygen atoms, making them less effective at coordinating with cations.

This attenuation of binding strength has been experimentally observed. For example, a dinitro derivative of dibenzo-18-crown-6 was found to have a specifically reduced affinity for Na⁺ compared to the unsubstituted ligand in dimethylformamide (DMF). This is consistent with the electron-withdrawing character of the –NO₂ substituents, which delocalizes electrons from the oxygen donor atoms.

Theoretical studies using Density Functional Theory (DFT) on 12-crown-4 derivatives have further corroborated these findings, demonstrating that the presence of electron-withdrawing substituents, such as the nitro group, lowers the binding energy with alkali metal cations. Conversely, electron-donating groups have been shown to increase the binding energy.

The stability constants (K) of complexes formed by N-alkyl-nitrobenzoaza-18-crowns-6 are slightly lower than their formyl-substituted analogs due to the stronger electron-withdrawing effect of the nitro group.

Table 1: Effect of Substituents on Cation Binding Affinity

| Crown Ether Derivative | Substituent | Effect on Electron Density | Impact on Cation Binding Affinity | Reference |

| Dinitro-dibenzo-18-crown-6 | Nitro (–NO₂) | Decreased | Reduced affinity for Na⁺ | |

| Nitro-substituted 12-crown-4 | Nitro (–NO₂) | Decreased (Theoretical) | Lower binding energy | |

| Amino-substituted crown ether | Amino (–NH₂) | Increased | Small increase in complex stability |

Synthesis of Nitro-Substituted Crown Ethers

The direct nitration of benzo- and dibenzo-crown ethers is a common method for introducing the nitro group. This is typically an electrophilic aromatic substitution reaction.

Experimental Protocol: Nitration of Dibenzo-18-crown-6

This protocol is adapted from established methodologies for the nitration of aromatic crown ethers.

Materials:

-

Dibenzo-18-crown-6

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve dibenzo-18-crown-6 in dichloromethane in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of dibenzo-18-crown-6 over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of mono- and dinitro-isomers, can be purified by column chromatography or recrystallization to yield the desired nitro-substituted dibenzo-18-crown-6.

Caption: Workflow for the synthesis of nitro-dibenzo-18-crown-6.

Analytical Techniques for Characterization

A suite of analytical techniques is employed to characterize nitro-substituted crown ethers and their cation complexes, providing insights into their structure, purity, and binding properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized nitro-crown ethers. The introduction of the nitro group causes a downfield shift in the signals of the aromatic protons due to the deshielding effect of the electron-withdrawing group.

¹H NMR Titration for Binding Constant Determination:

¹H NMR titration is a powerful method for determining the stability constants (K) of crown ether-cation complexes. This technique involves the incremental addition of a cation salt to a solution of the nitro-crown ether and monitoring the chemical shift changes of specific protons on the crown ether. The protons closest to the macrocyclic cavity are most sensitive to the presence of the complexed cation. By fitting the change in chemical shift as a function of the cation concentration to a binding isotherm, the stability constant can be calculated.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Crown ether - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4'-Nitrobenzo-12-crown-4

Abstract & Introduction

Crown ethers, cyclic polyethers discovered by Charles Pedersen, are renowned for their ability to selectively bind cations, a property dictated by the size of their central cavity. Benzo-12-crown-4, featuring a benzene ring fused to the 12-crown-4 macrocycle, serves as a crucial precursor for creating more complex and functionalized host molecules. The introduction of a nitro group onto the aromatic ring, specifically at the 4'-position, is a pivotal synthetic transformation. This yields 4'-Nitrobenzo-12-crown-4, a versatile intermediate. The electron-withdrawing nitro group modifies the electronic properties of the crown ether, influencing its binding characteristics. More importantly, the nitro group can be readily reduced to an amine, opening a gateway for further derivatization, such as attachment to polymers, fluorescent tags, or other molecular scaffolds.[1][2] This application note provides a comprehensive, step-by-step protocol for the regioselective nitration of benzo-12-crown-4, emphasizing the underlying chemical principles, safety considerations, and methods for purification and characterization.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 4'-nitrobenzo-12-crown-4 is achieved through an electrophilic aromatic substitution (EAS) reaction. The polyether chain of the crown ether acts as an ortho-, para-directing group, activating the benzene ring towards electrophilic attack. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from concentrated nitric acid, often in the presence of a stronger acid like sulfuric acid or within a solvent like glacial acetic acid.

The reaction exhibits high regioselectivity for the 4' (para) position relative to the catechol moiety. While the ether groups activate both the ortho and para positions, substitution at the ortho positions (3' and 6') is sterically hindered by the crown ether macrocycle. Consequently, the electrophile preferentially attacks the less hindered and electronically favorable 4'-position. Controlling the reaction temperature is critical to prevent over-nitration and the formation of dinitro products.[3][4]

Critical Safety & Handling Protocols

This synthesis involves highly corrosive and reactive substances. Strict adherence to safety protocols is mandatory.

-

Hazard Overview : Concentrated nitric acid and sulfuric acid are potent oxidizing agents and are severely corrosive, capable of causing extreme chemical burns upon contact.[5][6][7] Acetic anhydride is flammable, corrosive, and toxic if inhaled.[8] All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, splash-proof safety goggles, a full-face shield, and heavy-duty chemical-resistant gloves (butyl rubber or Viton are recommended for concentrated acids; nitrile gloves offer little protection and can be ignited by concentrated nitric acid).[7][9]

-

Acid Handling : When preparing mixtures, always add acid to the other liquid (e.g., acetic anhydride) slowly and with cooling . This is a highly exothermic process. Never add liquid to concentrated acid.[5][9]

-

Spill & Emergency Procedures :

-

Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[6]

-

Eye Contact : Flush eyes for at least 15 minutes in an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

-

Spill Cleanup : Neutralize small spills with an appropriate agent like sodium bicarbonate or soda ash. Use an acid spill kit for larger spills. Ensure the area is well-ventilated.[7]

-

Materials and Quantitative Data

Reagents & Equipment

| Reagent/Material | Grade/Specification | Supplier Example |

| Benzo-12-crown-4 (C₁₂H₁₆O₄) | >98% | Sigma-Aldrich, Santa Cruz Biotechnology |

| Fuming Nitric Acid (HNO₃) | ~70% (w/w) | Fisher Scientific, Carl ROTH |

| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent, >98% | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | VWR |

| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Pharmco |

| Deionized Water (H₂O) | Type II or better | Millipore |

| Crushed Ice | N/A | N/A |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A |

| Equipment | Specification | |

| Round-bottom flask (100 mL) | 24/40 ground glass joint | |

| Magnetic stirrer and stir bar | ||

| Dropping funnel (25 mL) | ||

| Ice-water bath | ||

| Büchner funnel and vacuum flask | ||

| Rotary evaporator | ||

| Standard laboratory glassware |

Reaction Parameters

| Parameter | Value | Notes |

| Starting Material (Benzo-12-crown-4) | 2.24 g (10.0 mmol) | MW: 224.25 g/mol [10] |

| Acetic Anhydride | 20 mL | Solvent and dehydrating agent |

| Fuming Nitric Acid (~70%) | 0.90 mL (~15.0 mmol) | d = 1.42 g/mL, 1.5 eq. |

| Reaction Temperature | 0 - 5 °C | Critical for selectivity |

| Reaction Time | 2 - 3 hours | Monitor by TLC |

| Product (4'-Nitrobenzo-12-crown-4) | C₁₂H₁₅NO₆ | MW: 269.25 g/mol |

| Appearance | Light yellow solid[11] | |

| Melting Point | 108-109 °C | |

| Typical Yield | 75-85% |

Experimental Workflow Diagram

Caption: Synthesis workflow for 4'-Nitrobenzo-12-crown-4.

Step-by-Step Synthesis Protocol

6.1 Reaction Setup

-

Place a 100 mL round-bottom flask containing a magnetic stir bar into a large ice-water bath situated on a magnetic stirrer.

-

To the flask, add benzo-12-crown-4 (2.24 g, 10.0 mmol).

-

Add 20 mL of acetic anhydride to the flask. Stir the mixture until the benzo-12-crown-4 is fully dissolved.

-

Allow the solution to cool to between 0 and 5 °C. Ensure the temperature is stable before proceeding.

6.2 Nitration

-

Measure fuming nitric acid (0.90 mL, ~15.0 mmol) into a small, dry graduated cylinder.

-

Transfer the nitric acid to a 25 mL dropping funnel positioned over the reaction flask.

-

Add the nitric acid dropwise to the stirred, cooled solution over a period of 20-30 minutes. Causality Note: A slow addition rate is crucial to dissipate the heat generated and maintain the low temperature, which prevents the formation of dinitrated byproducts.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-3 hours. The solution will typically turn a yellow or orange color.

-

(Optional) Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a lower Rf value than the starting material.

6.3 Work-up and Isolation

-

In a separate 400 mL beaker, prepare a slurry of approximately 100 g of crushed ice and 100 mL of deionized water.

-

Once the reaction is complete, slowly pour the reaction mixture into the ice-water slurry while stirring vigorously with a glass rod. Causality Note: This step quenches the reaction by diluting the acids and precipitates the crude organic product, which is insoluble in water.[2]

-

A yellow solid should precipitate. Continue stirring for 15 minutes to allow for complete precipitation and hydrolysis of any remaining acetic anhydride.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid in the funnel with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes residual acids.

-

Press the solid as dry as possible on the funnel.

Purification and Characterization

Purification Protocol: Recrystallization

-

Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (approximately 20-30 mL) to dissolve the solid completely. Gentle heating on a hot plate may be necessary. Causality Note: Using the minimum volume of hot solvent is key to maximizing the recovery of the purified product upon cooling.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear, hot solution to cool slowly to room temperature. Crystals of the purified product should begin to form.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

-

Collect the purified, light-yellow crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Dry the final product under vacuum to yield pure 4'-nitrobenzo-12-crown-4.

Characterization Workflow

Caption: Post-purification analysis workflow.

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 108-109 °C. A broad or depressed melting range indicates impurities.

-

FT-IR Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for strong asymmetric and symmetric stretching vibrations for the aromatic nitro group (Ar-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The characteristic strong C-O-C ether stretches will be prominent in the fingerprint region (~1250-1100 cm⁻¹).

-

NMR Spectroscopy:

-

¹H NMR: The aromatic region should show a complex multiplet pattern consistent with a trisubstituted benzene ring. The numerous protons of the ethylene glycol units of the crown ether will appear as a series of multiplets in the 3.5-4.5 ppm range.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

-

Conclusion

This protocol details a reliable and reproducible method for the synthesis of 4'-nitrobenzo-12-crown-4 from benzo-12-crown-4. By carefully controlling the reaction temperature and adhering to the outlined safety procedures, researchers can obtain this valuable intermediate in high yield and purity. The successful synthesis and characterization of this compound provide a foundational starting point for numerous applications in supramolecular chemistry, sensor development, and materials science.

References

-

Environmental Health and Safety, Western Washington University. nitricacid.docx. [Link]

-

Carl ROTH. Safety Data Sheet: Nitric acid. [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Nitric Acid Safe Handling Guideline. [Link]

-

Jaffar, H. et al. (2020). Nitration of benzocrown ethers with potassium nitrate in polyphosphoric acid. Request PDF. [Link]

-

GM Chemical. 4'-Nitrobenzo-12-crown-4 [78554-67-3]. [Link]

-

Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

-

Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Santai Technologies. The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]

-

ResearchGate. Scheme of experimental set-up for gas phase nitration of aromatic compounds. [Link]

-

University of Massachusetts Amherst. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

-

PubMed. (2015, May 15). Structures and conformation of a benzo-12-crown-4 containing dipeptide. [Link]

-

Organic Syntheses Procedure. Org. Synth. 2018, 95, 300-313. [Link]

-

PharmaCompass. API Data Summary Report Of Benzo-12-Crown-4-Ether. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminobenzo-12-crown-4 | 78554-68-4 | Benchchem [benchchem.com]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. carlroth.com [carlroth.com]

- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 7. labproinc.com [labproinc.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.wwu.edu [ehs.wwu.edu]

- 10. scbt.com [scbt.com]

- 11. gmchemic.com [gmchemic.com]

Application Note & Protocol: High-Purity 4'-Nitrobenzo-12-crown-4 via Optimized Recrystallization

Abstract